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molecular formula C11H13NO B8288240 3-(3,5-Dimethyl-4-hydroxyphenyl)propionitrile

3-(3,5-Dimethyl-4-hydroxyphenyl)propionitrile

Cat. No. B8288240
M. Wt: 175.23 g/mol
InChI Key: VYZAEOZMCHPNLQ-UHFFFAOYSA-N
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Patent
US04794138

Procedure details

In a modification of this Friedel-Crafts reaction, 2,6-di-methylphenol is treated with acrylonitrile in the presence of aluminum chloride to yield 3-(3,5-dimethyl-4-hydroxyphenyl)propionitrile. Upon hydrolysis of this and esterification of the resulting free acid with methanol and p-toluenesulfonic acid, there is obtained methyl 3-(3,5-dimethyl-4-hydroxyphenyl)propionate, M.P. 70°-83° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[C:10](#[N:13])[CH:11]=[CH2:12].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:12][CH2:11][C:10]#[N:13])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1O)C)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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